3-Dechloro-3-bromo Trazodone Hydrochloride
Description
Contextualization of Trazodone (B27368) within its Pharmacological Class and Therapeutic Applications (Historical Research Perspective)
Trazodone, a triazolopyridine derivative, was developed in the 1960s and represents a significant departure from the tricyclic antidepressants (TCAs) that were prevalent at the time. pharmaffiliates.com It is classified as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI). nih.gov Its mechanism of action involves the inhibition of the serotonin transporter (SERT) and potent blockade of the serotonin 5-HT2A and 5-HT2C receptors. nih.govdrugbank.com Additionally, it has an antagonistic effect on histamine (B1213489) H1 and α1-adrenergic receptors. nih.gov
Historically, research demonstrated Trazodone's efficacy in treating major depressive disorder to be comparable to TCAs, but with a different profile of effects, notably fewer anticholinergic and cardiovascular side effects. nih.gov This unique pharmacological profile spurred further investigation into its potential for other conditions, leading to extensive off-label use research for insomnia and anxiety disorders. drugbank.comresearchgate.net The complex pharmacology of Trazodone has made it and its derivatives a subject of continuous academic interest. nih.govnih.gov
Rationale for Chemical Modification and Halogenation in Pharmaceutical Compound Development Research
Chemical modification is a fundamental strategy in medicinal chemistry aimed at optimizing the properties of a lead compound. The goals of such modifications can include enhancing potency, improving selectivity for a target receptor, altering metabolic stability, and modifying physicochemical properties like solubility and lipophilicity. researchgate.net
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule's structure, is a common and powerful tool in this process. The inclusion of a halogen can profoundly affect a compound's electronic properties, conformation, and binding interactions with biological targets. For instance, halogens can serve as bioisosteres for other functional groups, form halogen bonds with protein residues, and increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. researchgate.net The study of brominated compounds, in particular, is a field of significant interest as bromination can be an effective method to enhance the potency of bioactive agents. researchgate.net
Identification of 3-Dechloro-3-bromo Trazodone Hydrochloride as a Distinct Chemical Entity for Academic Investigation
This compound is a specific analogue of Trazodone where the chlorine atom on the phenylpiperazine ring is replaced by a bromine atom. This compound is recognized as a distinct chemical entity with the Chemical Abstracts Service (CAS) number 1263278-80-3. synthinkchemicals.comnih.gov In pharmaceutical contexts, it is often referred to as Trazodone BP Impurity D or Trazodone USP Related Compound D, indicating its status as a known impurity in the synthesis of Trazodone. synthinkchemicals.compharmaffiliates.comsynzeal.com
As a reference standard, it is used for analytical purposes, such as in high-performance liquid chromatography (HPLC) to ensure the purity and quality of Trazodone drug products. synthinkchemicals.com Its existence as a process-related impurity makes it a necessary subject for synthesis and characterization to facilitate these quality control measures. The compound is available from various chemical suppliers, which provides the material needed for academic investigation into its properties. synthinkchemicals.comsynzeal.comlgcstandards.comscbt.com
Table 1: Chemical Identification of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]- pharmaffiliates.comnih.govnih.govtriazolo[4,3-a]pyridin-3-one;hydrochloride | nih.gov |
| CAS Number | 1263278-80-3 | synthinkchemicals.comnih.govsynzeal.com |
| Molecular Formula | C₁₉H₂₃BrClN₅O | synthinkchemicals.comnih.gov |
| Synonyms | Trazodone BP Impurity D, Trazodone USP Related Compound D, Trazodone Bromo Analog | synthinkchemicals.compharmaffiliates.comsynzeal.com |
Research Significance and Potential Academic Value of Studying Halogenated Trazodone Analogues
The academic value of studying halogenated Trazodone analogues like the 3-bromo derivative lies in several areas. Primarily, it contributes to a deeper understanding of the structure-activity relationships of the Trazodone scaffold. By comparing the pharmacological activity of the bromo-analogue to the parent chloro-compound, researchers could elucidate the role of the halogen in receptor binding and functional activity.
Specifically, such studies could explore:
Receptor Binding Affinity: Investigating whether the substitution of chlorine with the larger, more polarizable bromine atom alters the affinity for key targets like the 5-HT2A, 5-HT2C, and SERT receptors.
Metabolic Stability: The nature of the halogen can influence the rate and pathway of drug metabolism. Studying the bromo-analogue could reveal differences in its metabolic profile compared to Trazodone.
Physicochemical Properties: Characterizing properties such as lipophilicity (LogP) and dissolution rates can provide insights into how halogen substitution affects the molecule's behavior, which is a core interest in pharmaceutical sciences. researchgate.net
Research into the synthesis of such analogues, for instance through microwave-assisted methods, also holds academic value by contributing to the development of more efficient and environmentally friendly chemical processes. nih.gov
Overview of Current Research Gaps and Opportunities in the Field of Trazodone Derivatives
While Trazodone itself has been extensively studied, significant research gaps remain, particularly concerning its derivatives. A major gap is the lack of publicly available pharmacological data for many of its known impurities and analogues, including this compound. While this compound is synthesized for use as a reference standard, its own bioactivity has not been widely reported in academic literature.
This presents several research opportunities:
Pharmacological Characterization: A comprehensive in vitro pharmacological profiling of this compound at various relevant receptors would fill a significant knowledge gap.
Computational Studies: In silico methods, such as molecular docking, could be employed to predict the binding orientation and affinity of this analogue at target receptors, comparing it with Trazodone. nih.gov This could guide further experimental work.
Synthesis of Novel Analogues: The 3-bromo derivative can serve as a starting point or a comparator for the synthesis of other novel halogenated Trazodone analogues (e.g., fluoro, iodo, or di-halogenated derivatives) to build a more complete picture of the SAR for this class of compounds.
Recent research has focused more on new formulations of Trazodone, such as prolonged-release tablets, and on computational assessments of other derivatives, leaving the fundamental pharmacological investigation of many simple analogues an open area for academic exploration. nih.govnih.gov
Detailed Research Findings
As an entity primarily documented as a pharmaceutical impurity and reference standard, detailed research findings on the specific pharmacological effects of this compound are not extensively published in peer-reviewed literature. The available data is predominantly centered on its chemical identity and physical properties.
Table 2: Physicochemical Data for 3-Dechloro-3-bromo Trazodone and its Hydrochloride Salt
| Property | Value | Compound | Source(s) |
| Molecular Weight | 416.3 g/mol | Free Base | nih.gov |
| Molecular Weight | 452.8 g/mol | Hydrochloride Salt | nih.gov |
| Exact Mass | 415.10077 Da | Free Base | nih.gov |
| Exact Mass | 451.07745 Da | Hydrochloride Salt | nih.gov |
| Topological Polar Surface Area | 61.1 Ų | Free Base | nih.gov |
| Heavy Atom Count | 27 | Free Base | nih.gov |
The synthesis of Trazodone and its derivatives can be achieved through various routes, often involving the reaction of a halopropyl-triazolopyridinone intermediate with the appropriate phenylpiperazine. nih.gov For instance, a general method involves reacting 2-(3-bromopropyl)- pharmaffiliates.comnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one with 1-(3-bromophenyl)piperazine (B3035295) to yield the free base of the target compound. The hydrochloride salt can then be formed by treatment with hydrochloric acid. Chemical suppliers that provide this compound as a reference standard typically include a certificate of analysis with data from techniques like ¹H-NMR, Mass Spectrometry, and HPLC to confirm its structure and purity. synthinkchemicals.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKUASHFDRCBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155142 | |
| Record name | 3-Dechloro-3-bromo trazodone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263278-80-3 | |
| Record name | 3-Dechloro-3-bromo trazodone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263278803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dechloro-3-bromo trazodone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-[4-(3-Bromphenyl)-1-piperazinyl]propyl]-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-on Hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-DECHLORO-3-BROMO TRAZODONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JY7YYB115 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Precursor Chemistry of 3 Dechloro 3 Bromo Trazodone Hydrochloride
General Synthetic Routes to Trazodone (B27368) Core Structures in Academic Contexts
The synthesis of the trazodone core structure is well-documented in academic and patent literature. A common and convergent approach involves the coupling of two key fragments: a substituted phenylpiperazine and a side chain containing the acs.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one moiety.
One prevalent method is the N-alkylation of a substituted phenylpiperazine with a pre-functionalized triazolopyridine side chain. For instance, 1-(3-chlorophenyl)piperazine (B195711) can be reacted with 2-(3-chloropropyl)- acs.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one in the presence of a base to yield trazodone. google.combeilstein-journals.org Variations of this approach utilize different leaving groups on the propyl chain, such as bromine, which can influence reaction kinetics. google.com Microwave-assisted synthesis has also been reported to significantly reduce reaction times for these coupling reactions. organic-chemistry.orgbeilstein-journals.org
An alternative strategy involves reacting 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one with a suitable alkylating agent that also bears a terminal leaving group, followed by condensation with the desired phenylpiperazine. beilstein-journals.org The choice of solvent and base is critical for optimizing the yield and purity of the final product. Common solvents include toluene, isopropanol (B130326), and acetonitrile (B52724), while bases such as potassium carbonate or triethylamine (B128534) are frequently employed. google.com
The synthesis of the key precursors themselves is also well-established. 1-(3-chlorophenyl)piperazine is often synthesized from 3-chloroaniline (B41212) and bis(2-chloroethyl)amine (B1207034) or diethanolamine. organic-chemistry.orggoogleapis.com The triazolopyridine portion, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is typically prepared from 2-chloropyridine (B119429) and semicarbazide (B1199961) hydrochloride. chemicalbook.comgoogle.com
Strategic Design for Targeted Synthesis of 3-Dechloro-3-bromo Trazodone Hydrochloride
The targeted synthesis of this compound necessitates a strategic approach that deviates from the standard synthesis of trazodone. This involves the selective introduction of a bromine atom and the subsequent removal of the chlorine atom from the phenylpiperazine moiety.
Precursor Selection and Rationales for Bromination
The logical precursor for this synthesis would be a phenylpiperazine derivative that is brominated at the desired position. A plausible starting material is 1-(3-bromophenyl)piperazine (B3035295). sigmaaldrich.comfda.gov This precursor correctly positions the bromine atom on the phenyl ring. The synthesis of 1-(3-bromophenyl)piperazine itself can be achieved through methods analogous to the synthesis of its chloro-counterpart, for example, by reacting 3-bromoaniline (B18343) with bis(2-chloroethyl)amine.
Alternatively, one could consider the bromination of 1-(3-chlorophenyl)piperazine. However, directing the bromination to the desired position (ortho to the piperazine (B1678402) and meta to the chlorine) while avoiding other positions would be challenging due to the directing effects of the existing substituents. Therefore, starting with a pre-brominated precursor is a more rational strategy.
Bromination Reaction Mechanisms and Optimization for Specificity
As direct bromination of 1-(3-chlorophenyl)piperazine presents regioselectivity challenges, protecting group strategies or specialized brominating agents might be considered. The amino group of the piperazine is an activating group, directing electrophilic substitution to the ortho and para positions. The chlorine atom is a deactivating but ortho, para-director. This would likely lead to a mixture of products.
To achieve specific bromination, one could start with a precursor like 3-chloroaniline. The amino group could be protected, for example as an acetanilide, to modulate its directing effect. Bromination of the protected aniline (B41778) could then be attempted. However, literature on the bromination of anilines often shows a tendency for polybromination or formation of the para-isomer. khanacademy.org Palladium-catalyzed meta-C–H bromination of aniline derivatives has been reported and could theoretically be applied, although this is a more advanced and less common technique. nih.govrsc.org
Given these complexities, the most straightforward approach remains the use of commercially available or readily synthesized 1-(3-bromophenyl)piperazine as the key precursor.
Dechlorination Strategies and Techniques Applied to Trazodone Derivatives
With the bromo-analogue of trazodone synthesized, the subsequent step is the selective dechlorination of the aromatic chlorine atom without affecting the bromine atom. Catalytic hydrogenation is a common method for dehalogenation. acsgcipr.org Specifically, catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like ammonium (B1175870) formate (B1220265) or isopropanol can be effective for the hydrodechlorination of aryl chlorides. acs.orgorganic-chemistry.orgacs.org
The relative reactivity of aryl halides to hydrogenolysis is typically I > Br > Cl > F. This differential reactivity is advantageous, as it suggests that the C-Cl bond can be cleaved under conditions that leave the C-Br bond intact. Careful optimization of the catalyst (e.g., Pd/C), hydrogen source, temperature, and reaction time would be crucial to achieve selective dechlorination. researchgate.netepa.gov
Below is a table outlining potential catalytic systems for this transformation:
| Catalyst System | Hydrogen Source | Solvent | Key Considerations |
| Pd/C | H₂ gas | Methanol (B129727), Ethanol | Requires careful control of hydrogen pressure. |
| Pd/C | Ammonium Formate | Methanol | Milder conditions, avoids handling H₂ gas. google.com |
| [RuCl₂(p-cymene)]₂ | Isopropanol | Isopropanol | Homogeneous catalyst, good for a range of halides. acs.orgorganic-chemistry.org |
| Pd(OAc)₂/Phosphine ligand | Sodium Formate | Methanol | Homogeneous system, can be highly selective. nih.gov |
Protecting Group Chemistry and Stereochemical Considerations in Synthesis (if applicable)
In the context of this specific synthesis, protecting groups are not strictly necessary if the synthetic route commences with 1-(3-bromophenyl)piperazine and proceeds through the standard trazodone synthesis pathway, followed by selective dechlorination. The trazodone molecule does not possess any stereocenters, so stereochemical considerations are not applicable to this synthesis.
Post-Synthetic Purification and Isolation Protocols for Research-Grade this compound
Following the synthesis, the crude product would require purification to obtain research-grade material. A typical purification sequence would involve:
Extraction: The reaction mixture would be worked up, often involving partitioning between an organic solvent and an aqueous phase to remove inorganic byproducts and unreacted starting materials.
Chromatography: Flash column chromatography is a standard technique for purifying organic compounds. For trazodone analogues, a silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol) would be employed. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative or semi-preparative HPLC is a powerful tool. google.comchromforum.orggoogle.comstackexchange.com A reversed-phase C18 or phenyl-hexyl column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with an acidic modifier like trifluoroacetic acid or formic acid, would be suitable for separating the target compound from closely related impurities. chromforum.org
Crystallization: Once the free base is purified, it can be converted to its hydrochloride salt. This is typically achieved by dissolving the purified free base in a suitable solvent (e.g., ethanol, isopropanol, or acetone) and adding a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent). google.com Cooling the solution often induces crystallization of the hydrochloride salt. googleapis.comfrontiersin.orgnih.gov The resulting solid can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final, research-grade this compound.
The purity of the final compound would be assessed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.
Analytical Verification of Synthetic Yield and Efficiency in Laboratory Settings
The verification of the synthetic yield and the assessment of the purity of this compound are critical steps in the laboratory setting. A combination of chromatographic and spectroscopic techniques is employed to ensure the identity and quality of the synthesized compound. These methods provide both qualitative and quantitative data, allowing for the determination of the efficiency of the synthesis and the impurity profile of the final product.
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for this purpose. It is used to determine the purity of the compound and to quantify the yield of the reaction. The method is highly sensitive and can separate the target compound from its precursors and any side products that may have formed during the synthesis. jocpr.comscholarsresearchlibrary.com
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the structural elucidation and confirmation of the synthesized molecule. ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. drugbank.com Mass spectrometry provides the molecular weight of the compound, further confirming its identity. nih.gov
The data generated from these analytical techniques are compiled and compared against established reference standards to verify the successful synthesis and purity of this compound.
Interactive Data Tables
Below are representative data tables for the analytical verification of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Value |
|---|---|
| Column | C18, 4.6mm x 250mm, 5µm |
| Mobile Phase | Acetonitrile:Methanol:0.05% Trifluoroacetic Acid in Water (40:40:20) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Approximately 8.5 min |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm |
|---|---|
| ¹H NMR (DMSO-d₆) | 7.5-6.8 (m, Ar-H), 4.0 (t, N-CH₂), 3.2 (t, N-CH₂), 3.1 (m, piperazine-H), 2.8 (m, piperazine-H), 2.0 (m, CH₂) |
Table 3: Mass Spectrometry (MS) Data
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole |
| [M+H]⁺ (calculated) | 416.10 |
Advanced Spectroscopic and Chromatographic Characterization for Research Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within 3-Dechloro-3-bromo Trazodone (B27368) Hydrochloride can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 3-Dechloro-3-bromo Trazodone Hydrochloride, the expected proton signals would be consistent with its distinct molecular fragments: the bromophenylpiperazine moiety, the propyl chain, and the triazolopyridine ring system. The aromatic protons on the bromophenyl ring would appear as distinct multiplets in the downfield region, while the protons of the triazolopyridine ring would also exhibit characteristic shifts. The aliphatic protons of the piperazine (B1678402) ring and the propyl chain would be observed in the upfield region, with their multiplicities revealing their coupling relationships.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum would show characteristic signals for the carbonyl carbon in the triazolopyridine ring, the aromatic carbons of the bromophenyl and triazolopyridine rings, and the aliphatic carbons of the piperazine and propyl groups. The chemical shifts are influenced by the electronegativity of neighboring atoms, such as nitrogen, oxygen, and bromine.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal ¹H-¹H coupling correlations, aiding in the assignment of protons within the propyl chain and the aromatic spin systems. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals.
Predicted NMR Data for this compound:
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic-H (Bromophenyl) | 6.8 - 7.5 | 115 - 135 |
| Aromatic-H (Triazolopyridine) | 7.0 - 8.5 | 110 - 150 |
| Piperazine-H | 2.5 - 3.5 | 45 - 55 |
| Propyl-CH₂-N | 2.4 - 2.8 | 55 - 60 |
| Propyl-CH₂ | 1.8 - 2.2 | 25 - 30 |
| Propyl-CH₂-N (Triazole) | 3.8 - 4.2 | 40 - 45 |
| C=O | - | 150 - 155 |
Note: Predicted values are based on the analysis of similar structures and standard NMR chemical shift ranges. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HRMS analysis would provide an exact mass measurement consistent with its molecular formula, C₁₉H₂₃BrClN₅O. jocpr.comnih.govscbt.comlgcstandards.com The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern in the mass spectrum, further confirming the identity of the compound.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The molecule would be expected to fragment at specific bonds, such as the propyl chain and the piperazine ring, yielding characteristic fragment ions that can be used to piece together the molecular structure.
Expected HRMS Data:
| Parameter | Value |
| Molecular Formula | C₁₉H₂₃BrClN₅O |
| Exact Mass (Monoisotopic) | 451.07745 Da nih.gov |
| Molecular Weight | 452.8 g/mol nih.gov |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
Expected IR Absorption Bands:
| Functional Group | **Expected Wavenumber (cm⁻¹) ** |
| N-H Stretch (from HCl salt) | 2400 - 2800 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=O Stretch (Amide) | 1680 - 1720 |
| C=N Stretch | 1600 - 1650 |
| C-N Stretch | 1100 - 1300 |
| C-Br Stretch | 500 - 600 |
Note: The IR spectrum of Trazodone Hydrochloride shows characteristic peaks for N-H stretching, O-H symmetric stretching, and C=O, C=N, and C-H stretching. researchgate.net Similar patterns are expected for its bromo-analog.
Chromatographic Methods for Purity Assessment and Impurity Profiling in Research Samples
Chromatographic techniques are essential for determining the purity of a compound and for identifying and quantifying any impurities present.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A validated, stability-indicating HPLC method can separate the main compound from its process-related impurities and degradation products.
Several HPLC methods have been developed for Trazodone and its impurities, typically employing a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). jocpr.comscholarsresearchlibrary.comoup.com Detection is commonly performed using a UV detector at a wavelength where the analyte and its impurities have significant absorbance, such as around 250-255 nm. scholarsresearchlibrary.com The retention time of this compound would be specific under defined chromatographic conditions, allowing for its identification and quantification against a reference standard. The method would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure reliable purity determination. scholarsresearchlibrary.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the detection and identification of volatile and semi-volatile impurities that may be present in the sample from the synthesis process. While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC-MS is valuable for screening for residual solvents or volatile starting materials. For Trazodone and its analogs, GC-MS methods have been developed for analysis in various matrices, often involving an extraction step. nih.gov The mass spectrometer provides definitive identification of any separated volatile components.
An examination of the chemical structure of this compound reveals the absence of any chiral centers. The molecule does not possess any stereoisomers (enantiomers or diastereomers). Therefore, chiral chromatography is not an applicable technique for the analysis of this compound. While many pharmaceuticals are chiral, Trazodone and this specific analog are achiral. ncats.iomdpi.com
X-Ray Crystallography for Solid-State Structure Determination
As of the current body of publicly available scientific literature, there are no published studies detailing the X-ray crystallographic analysis of this compound. Therefore, a definitive solid-state structure determined by this method is not available.
Computational and Theoretical Studies on Molecular Structure and Conformation
Quantum Chemical Calculations of Electronic Structure (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost and accuracy. For a molecule like 3-Dechloro-3-bromo Trazodone (B27368), a common approach would involve geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-311G++, which has been applied to study Trazodone charge-transfer complexes nih.gov.
These calculations yield critical electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability mdpi.com.
The substitution of a chlorine atom with a bromine atom on the phenylpiperazine ring is expected to modulate these electronic properties. Bromine is larger and more polarizable than chlorine but less electronegative. This change would likely lead to a subtle decrease in the HOMO-LUMO gap, suggesting a potential increase in chemical reactivity. Mulliken atomic charges, another output of DFT calculations, would also be altered, particularly on the substituted phenyl ring, which could influence intermolecular interactions.
Table 1: Theoretical Electronic Properties of Trazodone vs. Predicted Changes for its 3-Bromo Analogue
| Property | Typical Calculated Value (Trazodone Complex) | Predicted Effect of 3-Bromo Substitution |
|---|---|---|
| HOMO Energy | ~ -6.0 eV | Slight increase |
| LUMO Energy | ~ -2.4 eV | Slight decrease |
| HOMO-LUMO Gap (ΔE) | ~ 3.6 eV | Slight decrease |
| Dipole Moment | Variable (conformation-dependent) | Minor increase due to higher polarizability |
Note: Values for Trazodone are illustrative and based on related complexes in the literature mdpi.com. Exact values require specific calculations for the isolated molecule.
Conformational Analysis and Potential Energy Surface Mapping
The structure of Trazodone and its analogues is characterized by significant conformational flexibility, primarily due to the propyl linker chain between the piperazine (B1678402) and the triazolopyridine ring systems. Conformational analysis is used to identify the most stable, low-energy arrangements (conformers) of the molecule.
This analysis is performed by systematically rotating the key dihedral (torsion) angles in the flexible chain and calculating the potential energy at each step. The results are used to map a potential energy surface (PES), which reveals the global and local energy minima corresponding to the most stable conformers tandfonline.com. Crystallographic studies of Trazodone derivatives often support an extended conformation as being highly stable mdpi.com. The substitution of chlorine with bromine on the phenyl ring is located far from the main flexible linker and is therefore not expected to dramatically alter the primary conformational preferences of the backbone. However, minor steric and electronic effects could slightly shift the relative energies of different conformers.
Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Reactive Sites and Interactions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules, such as biological receptors researchgate.net. The MEP map is plotted onto the molecule's electron density surface, with colors indicating the nature of the electrostatic potential.
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack and are favorable for interacting with positive sites (e.g., hydrogen bond donors, metal cations). In Trazodone, these regions are typically found around the nitrogen atoms of the triazolopyridine system and the carbonyl oxygen nih.gov.
Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack and interact favorably with negative sites (e.g., hydrogen bond acceptors) tandfonline.com.
Green Regions: Represent neutral or near-zero potential.
For 3-Dechloro-3-bromo Trazodone, the MEP map would be largely similar to that of Trazodone. However, the substitution on the phenyl ring would cause a distinct change in that specific region. The area around the bromine atom would exhibit a region of negative potential (a "sigma-hole" is also possible, with a positive cap), influencing its ability to form halogen bonds and other non-covalent interactions with a receptor binding pocket nih.govacs.org.
Analysis of Intramolecular Interactions and Hydrogen Bonding Networks
While 3-Dechloro-3-bromo Trazodone Hydrochloride does not possess classic strong hydrogen bond donors like -OH or -NH2 in its core structure, weak intramolecular interactions can still play a role in stabilizing its conformation. These can include C-H···N or C-H···O hydrogen bonds, where an activated carbon-hydrogen bond interacts with a nearby nitrogen or oxygen atom. The protonated piperazine nitrogen in the hydrochloride salt form is a key site for strong intermolecular hydrogen bonding with counter-ions or solvent molecules. Computational methods like Natural Bond Orbital (NBO) analysis can be used to identify and quantify the strength of these weak intramolecular interactions. The replacement of chlorine with bromine is unlikely to introduce new intramolecular hydrogen bonding pathways.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) for SAR Studies
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D Quantitative Structure-Activity Relationship (3D-QSAR) techniques used to correlate the 3D properties of a series of molecules with their biological activity. These methods are invaluable in drug design for understanding which molecular features are critical for potency and selectivity.
To perform such a study on Trazodone analogues, a dataset of compounds with known biological activities (e.g., binding affinity for a specific receptor) would be required. The process would involve:
Molecular Alignment: All molecules in the series, including 3-Dechloro-3-bromo Trazodone, would be aligned based on a common structural scaffold.
Field Calculation: The molecules are placed in a 3D grid. For each molecule, steric (Lennard-Jones) and electrostatic (Coulomb) fields are calculated at each grid point for CoMFA. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties.
Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to build a mathematical model that correlates the variations in the field values with the variations in biological activity.
The output of a CoMFA or CoMSIA study is a 3D contour map that visually represents the regions where certain properties are predicted to enhance or diminish biological activity. For instance, a map might show that a bulky group (like bromine compared to chlorine) is favored in a specific region for better receptor fit, or that an electronegative feature is required in another area for optimal interaction. Such a study would precisely quantify the impact of the 3-bromo substitution on the molecule's activity profile.
Biochemical and Receptor Interaction Studies in Vitro Focus
Quantitative Receptor Binding Affinity Profiling (Kᵢ Values) at Key Neurotransmitter Receptors
Comprehensive searches of scientific literature and pharmacological databases did not yield specific quantitative receptor binding affinity data (Kᵢ values) for 3-Dechloro-3-bromo Trazodone (B27368) Hydrochloride. This compound is primarily documented as a process-related impurity of Trazodone, and as such, its detailed pharmacological characterization is not extensively published in the public domain.
For context, the parent compound, Trazodone, exhibits a complex receptor binding profile, which is crucial to its therapeutic effects. It is a potent antagonist at serotonin (B10506) 5-HT₂ₐ receptors and also displays affinity for 5-HT₁ₐ, 5-HT₂꜀, α₁-adrenergic, and H₁ histamine (B1213489) receptors. The structural similarity of 3-Dechloro-3-bromo Trazodone Hydrochloride to Trazodone—differing by the substitution of a bromine atom for a chlorine atom on the phenylpiperazine ring—suggests that it may interact with a similar spectrum of receptors. However, without direct experimental data, its precise affinity profile remains uncharacterized.
The table below is included as a template to be populated should such data become available through future research.
Interactive Data Table: Receptor Binding Affinity (Kᵢ, nM) of this compound
| Receptor Subtype | Kᵢ (nM) |
| Serotonin Receptors | |
| 5-HT₁ₐ | Data Not Available |
| 5-HT₂ₐ | Data Not Available |
| 5-HT₂꜀ | Data Not Available |
| Alpha-Adrenergic Receptors | |
| α₁ₐ | Data Not Available |
| α₂ₐ | Data Not Available |
| Histamine Receptors | |
| H₁ | Data Not Available |
| Dopamine Receptors | |
| D₂ | Data Not Available |
Functional Characterization in Cell-Based Assays
Similar to the receptor binding data, specific functional characterization of this compound in cell-based assays is not available in the published scientific literature. Such assays are critical for determining whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
Functional assays typically measure downstream signaling events following receptor activation or blockade, such as the accumulation of cyclic AMP (cAMP), mobilization of intracellular calcium (Ca²⁺), or recruitment of β-arrestin. The activity of Trazodone is well-documented; for instance, it is a known antagonist at 5-HT₂ₐ and α₁-adrenergic receptors. It is plausible that this compound would also exhibit antagonist activity at these receptors, but this remains to be experimentally verified.
The table below is provided to be completed when functional assay data for this compound becomes publicly accessible.
Interactive Data Table: Functional Activity of this compound
| Receptor | Assay Type | Functional Activity |
| 5-HT₁ₐ | cAMP Accumulation | Data Not Available |
| 5-HT₂ₐ | Ca²⁺ Mobilization | Data Not Available |
| 5-HT₂ₐ | β-arrestin Recruitment | Data Not Available |
| α₁ₐ | Ca²⁺ Mobilization | Data Not Available |
Receptor Selectivity and Potency Determination (EC50/IC50 Values)
Detailed in vitro studies providing specific EC50 or IC50 values for this compound at various receptors are not extensively available in the public domain. This is largely because the compound is often characterized as an impurity of Trazodone rather than a primary focus of new drug development programs.
However, the receptor binding profile of the parent compound, Trazodone, is well-documented and serves as a crucial reference point. Trazodone exhibits a complex pharmacology, with notable affinity for several serotonin (5-HT) receptors, as well as adrenergic receptors.
To contextualize the potential activity of its bromo-analog, the known affinities (Ki values) of Trazodone for key receptors are presented below. It is important to note that these values are for Trazodone and not this compound. The affinity of a compound is inversely related to its Ki value; a lower Ki indicates a stronger binding affinity.
Table 1: Receptor Binding Affinities of Trazodone
| Receptor Subtype | Ki (nM) |
|---|---|
| 5-HT2A | 1-2 |
| α1-adrenergic | 5-10 |
| 5-HT1A | 20-80 |
| 5-HT2C | ~50 |
This table presents approximate Ki values for the parent compound, Trazodone, to provide a comparative baseline. Specific data for this compound is not available in the cited literature.
The substitution of a chloro group with a bromo group can influence receptor affinity and selectivity. Generally, bromine is larger and more polarizable than chlorine, which can lead to altered van der Waals interactions and potentially halogen bonding within the receptor's binding pocket. Without empirical data, the precise impact on the EC50/IC50 values for this compound remains speculative.
Molecular Docking and Ligand-Protein Interaction Simulations with Receptor Models
Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. While specific molecular docking simulations for this compound are not readily found in published literature, studies on Trazodone and its other analogs provide valuable insights into its binding modes. nih.gov
For instance, molecular modeling of Trazodone derivatives at the 5-HT1A receptor suggests that the arylpiperazine portion of the molecule is crucial for binding. nih.gov It is hypothesized that this fragment interacts with key amino acid residues within the transmembrane domains of the receptor. The nature of the substituent on the phenyl ring plays a significant role in modulating these interactions.
In a hypothetical docking simulation of this compound, the bromophenylpiperazine moiety would be expected to occupy a similar position to the chlorophenylpiperazine (B10847632) of Trazodone within the binding pocket of receptors like 5-HT2A. The larger size of the bromine atom compared to chlorine could lead to enhanced steric interactions or altered electronic interactions with the surrounding amino acid residues. These subtle changes in interaction could translate to differences in binding affinity and functional activity.
Structure-Activity Relationship (SAR) Analysis of Halogenation Effects on Receptor Binding and Selectivity
The study of structure-activity relationships (SAR) provides a framework for understanding how chemical structure influences biological activity. For arylpiperazine compounds, the nature and position of the halogen substituent on the phenyl ring are known to be critical determinants of receptor affinity and selectivity.
The substitution of chlorine with bromine in the meta-position of the phenyl ring in Trazodone to form this compound is a chemically conservative but potentially impactful modification. Key considerations in the SAR of this halogenation include:
Size and Steric Effects : Bromine has a larger van der Waals radius than chlorine. This increased size can lead to a better fit in some receptor binding pockets, potentially increasing affinity, or it could result in steric hindrance that decreases affinity.
Electronic Effects : Bromine is less electronegative than chlorine, which can alter the electronic distribution of the phenyl ring and influence interactions with the receptor.
Halogen Bonding : Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in the receptor. The strength of this interaction can differ between chlorine and bromine, potentially affecting binding affinity.
Studies on other series of arylpiperazine ligands have shown that substitution at the meta-position of the phenyl ring is important for selectivity between 5-HT1A and α1-adrenergic receptors. While the 5-HT1A receptor may accommodate bulkier substituents, the α1-adrenergic receptor has more restricted steric requirements. This suggests that the change from a chloro to a bromo substituent could modulate the selectivity profile of the compound.
Cellular and Subcellular Mechanism of Action Research in Vitro Studies
Investigation of Intracellular Signaling Pathway Modulation in Cultured Cell Lines
There is no available scientific literature that has investigated the effects of 3-Dechloro-3-bromo Trazodone (B27368) Hydrochloride on intracellular signaling pathways in cultured cell lines.
MAPK/ERK Pathway Activation
No studies were found that examined the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway by 3-Dechloro-3-bromo Trazodone Hydrochloride. While research exists on the parent compound, Trazodone, which has been shown to influence MAPK signaling, these findings cannot be attributed to its bromo-dechlorinated analogue without specific experimental evidence. nih.govresearchgate.net
PI3K/Akt Pathway Modulation
Similarly, there is no published data on the effects of this compound on the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. Studies on Trazodone have indicated its potential to modulate this pathway in astrocytes, but equivalent research on the specified impurity is absent. nih.gov
G-Protein Coupled Receptor (GPCR) Downstream Signaling Cascades
The parent compound, Trazodone, is well-documented as a serotonin (B10506) receptor antagonist and reuptake inhibitor, acting on several G-protein coupled receptors (GPCRs). drugbank.comnih.govnih.gov However, no research has been published detailing the specific interactions or downstream signaling effects of this compound at any GPCR.
Effects on Neurotransmitter Uptake and Release Mechanisms in Synaptosomal Preparations or Cell Models
No studies utilizing synaptosomal preparations or other cell models to investigate the effects of this compound on the uptake or release of neurotransmitters have been found in the scientific literature. Research on Trazodone has shown it to be a selective inhibitor of serotonin uptake in rat brain synaptosomes, but these properties have not been investigated for its bromo-dechlorinated derivative. nih.gov
Modulation of Ion Channel Activity in Patch-Clamp Electrophysiology Experiments
There is a complete absence of published patch-clamp electrophysiology studies examining the potential modulatory effects of this compound on any ion channels. While the parent compound Trazodone has been studied for its effects on cardiac ion channels, this information cannot be extrapolated to the specified impurity. nih.gov
Cellular Internalization and Localization Studies in Research Cell Models
No research, such as studies employing confocal microscopy or other imaging techniques, has been published to determine the cellular internalization or subcellular localization of this compound in any research cell models.
Influence on Enzyme Activities Relevant to Neurotransmission or Drug Metabolism (e.g., Monoamine Oxidase, Cytochrome P450 isoforms in in vitro systems)
There is currently no available scientific literature or published research data detailing the in vitro effects of this compound on the activities of monoamine oxidase or cytochrome P450 isoforms.
In Vitro Metabolic Pathway Elucidation for Research Understanding
Identification of Biotransformation Pathways in Liver Microsome and Hepatocyte Incubation Systems
The primary site of drug metabolism is the liver, and in vitro systems such as liver microsomes and hepatocytes are routinely used to model hepatic biotransformation. For 3-Dechloro-3-bromo Trazodone (B27368) Hydrochloride, it is anticipated that the metabolic pathways would mirror those of Trazodone, primarily involving oxidative metabolism mediated by the cytochrome P450 (CYP) superfamily of enzymes.
In human liver microsomes, which are rich in CYP enzymes, the principal metabolic reactions for Trazodone are N-dealkylation of the piperazine (B1678402) ring to form its major active metabolite, m-chlorophenylpiperazine (mCPP). nih.govclinpgx.org It is hypothesized that 3-Dechloro-3-bromo Trazodone Hydrochloride would undergo a similar N-dealkylation to yield 1-(3-bromophenyl)piperazine (B3035295). Other expected Phase I reactions include aromatic hydroxylation on the triazolopyridine and bromophenyl rings, and oxidation of the triazolopyridine ring to form a diol metabolite. nih.gov
Hepatocyte incubations offer a more complete picture of metabolism as they contain both Phase I and Phase II enzymes. In this system, the primary metabolites formed in microsomes can undergo further conjugation reactions. For this compound, this would likely involve the glucuronidation or sulfation of hydroxylated metabolites. clinpgx.org
Hypothetical Biotransformation Pathways of this compound
| Pathway | Description | Primary Enzyme System | Anticipated Metabolite |
| N-dealkylation | Cleavage of the propyl side chain from the piperazine nitrogen. | Cytochrome P450 (likely CYP3A4) | 1-(3-bromophenyl)piperazine |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the bromophenyl or triazolopyridine ring. | Cytochrome P450 | Hydroxy-3-dechloro-3-bromo Trazodone |
| Oxidation | Oxidation of the triazolopyridine ring. | Cytochrome P450 | Diol of 3-dechloro-3-bromo Trazodone |
| N-oxidation | Oxidation of the nitrogen atoms in the piperazine or triazolo rings. | Cytochrome P450, Flavin-containing monooxygenases | N-oxide derivatives |
| Glucuronidation | Conjugation of a glucuronic acid moiety to hydroxylated metabolites. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |
| Sulfation | Conjugation of a sulfonate group to hydroxylated metabolites. | Sulfotransferases (SULTs) | Sulfate conjugates |
Characterization of Phase I and Phase II Metabolites Using LC-MS/MS Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of drug metabolites in complex biological matrices. rsc.orgresearchgate.netnih.gov For the analysis of this compound and its metabolites, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be coupled to a tandem mass spectrometer.
The separation of the parent compound and its various metabolites would be achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The mass spectrometer, typically a triple quadrupole or a high-resolution instrument like a Q-TOF, would be operated in positive electrospray ionization (ESI) mode.
The identification of metabolites is based on their mass-to-charge ratio (m/z) and their fragmentation patterns in MS/MS mode. For instance, a hydroxylated metabolite would exhibit an m/z value 16 Da higher than the parent compound. The location of the modification can often be inferred from the specific fragment ions observed.
Hypothetical LC-MS/MS Data for Potential Metabolites of this compound
| Metabolite | Proposed Structure | Expected [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| Parent Compound | 3-Dechloro-3-bromo Trazodone | 416.1/418.1 (Isotopic pattern for Br) | 247.0, 170.1 |
| M1: N-dealkylation | 1-(3-bromophenyl)piperazine | 240.0/242.0 (Isotopic pattern for Br) | 197.0, 155.0 |
| M2: Hydroxylation | Hydroxy-3-dechloro-3-bromo Trazodone | 432.1/434.1 (Isotopic pattern for Br) | 263.0, 170.1 |
| M3: Diol formation | Diol of 3-dechloro-3-bromo Trazodone | 450.1/452.1 (Isotopic pattern for Br) | 281.0, 170.1 |
| M4: Glucuronide Conjugate | Hydroxy-3-dechloro-3-bromo Trazodone Glucuronide | 608.1/610.1 (Isotopic pattern for Br) | 432.1 (loss of glucuronide) |
Determination of Metabolic Stability and Degradation Kinetics in In Vitro Biological Matrices
Metabolic stability assays are crucial for predicting the in vivo clearance of a drug. These assays measure the rate at which a compound is metabolized in in vitro systems. The key parameters determined are the half-life (t½) and the intrinsic clearance (CLint).
For this compound, incubations would be performed with human liver microsomes and hepatocytes at a low initial concentration. Aliquots would be taken at various time points, and the reaction quenched with an organic solvent. The concentration of the remaining parent compound would be quantified by LC-MS/MS. The natural logarithm of the percentage of the remaining parent compound is then plotted against time, and the slope of the linear portion of this curve is used to calculate the half-life.
Intrinsic clearance is calculated from the half-life and the protein concentration in the incubation. A compound with a short half-life and high intrinsic clearance is expected to be rapidly metabolized in vivo, leading to low bioavailability and a short duration of action.
Hypothetical Metabolic Stability of this compound
| In Vitro System | Parameter | Trazodone (Illustrative) | This compound (Hypothetical) |
| Human Liver Microsomes | Half-life (t½, min) | 35 | 45 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 19.8 | 15.4 | |
| Human Hepatocytes | Half-life (t½, min) | 60 | 75 |
| Intrinsic Clearance (CLint, µL/min/10^6 cells) | 11.6 | 9.2 |
Enzyme Inhibition/Induction Studies with Specific Cytochrome P450 Isoforms (In Vitro)
Assessing the potential of a drug candidate to inhibit or induce CYP enzymes is critical for predicting drug-drug interactions. Trazodone is a known substrate and inhibitor of CYP3A4. nih.govresearchgate.net Its major metabolite, mCPP, is metabolized by CYP2D6. clinpgx.org Therefore, it is essential to evaluate the interaction of this compound with these and other major CYP isoforms.
Inhibition studies are typically conducted using a panel of recombinant human CYP enzymes or human liver microsomes with isoform-specific probe substrates. The ability of this compound to inhibit the metabolism of these probes is measured, and the half-maximal inhibitory concentration (IC50) is determined. A low IC50 value suggests a high potential for clinically significant drug interactions.
Induction studies are usually performed in cultured human hepatocytes. The cells are treated with the test compound for a period of time, and then the expression and activity of the CYP enzymes are measured. An increase in enzyme activity indicates induction, which can lead to faster metabolism of co-administered drugs.
Hypothetical Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | Probe Substrate | IC50 (µM) - Trazodone (Illustrative) | IC50 (µM) - this compound (Hypothetical) |
| CYP1A2 | Phenacetin | > 50 | > 50 |
| CYP2C9 | Diclofenac | 25 | 30 |
| CYP2C19 | S-Mephenytoin | 40 | 45 |
| CYP2D6 | Dextromethorphan | 15 | 20 |
| CYP3A4 | Midazolam | 5 | 8 |
Comparative Metabolic Profiling with Parent Trazodone and Other Analogues (In Vitro)
A comparative metabolic profiling study provides valuable information on how small structural changes can affect the metabolic fate of a drug. By comparing the metabolism of this compound with that of Trazodone, researchers can gain insights into the influence of the halogen substitution on the sites and rates of metabolism.
The substitution of a chlorine atom with a bromine atom can potentially alter the electronic properties of the phenyl ring, which may influence the susceptibility of the ring to hydroxylation. Furthermore, the larger size of the bromine atom could introduce steric hindrance that might affect the binding of the molecule to the active site of metabolizing enzymes.
These comparative studies are typically performed by incubating both compounds in parallel in the same in vitro systems (e.g., liver microsomes and hepatocytes from the same donor pool) and analyzing the metabolite profiles using LC-MS/MS. The relative abundance of different metabolites can provide clues about shifts in metabolic pathways.
Hypothetical Comparative Metabolic Profile in Human Liver Microsomes
| Metabolic Pathway | Relative Abundance - Trazodone (Illustrative) | Relative Abundance - this compound (Hypothetical) |
| N-dealkylation | ++++ | ++++ |
| Aromatic Hydroxylation (Phenyl Ring) | ++ | + |
| Aromatic Hydroxylation (Triazolopyridine Ring) | +++ | +++ |
| Oxidation (Triazolopyridine Ring) | ++ | ++ |
Applications As a Research Probe and Chemical Biology Tool
Development as a Radioligand for Receptor Characterization and Imaging Studies (Ex Vivo/In Vitro)
While specific radiolabeling studies for 3-Dechloro-3-bromo Trazodone (B27368) Hydrochloride are not prominently documented in publicly available literature, its structural features suggest its potential as a candidate for development into a radioligand. The process of creating a radioligand involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) for in vitro assays, or a positron-emitting isotope like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET) imaging.
The bromo-substituted phenylpiperazine moiety of 3-Dechloro-3-bromo Trazodone Hydrochloride makes it an analog of other halogenated phenylpiperazines that have been successfully used in receptor binding studies. For instance, the substitution of a halogen atom provides a site for potential radiolabeling without drastically altering the core structure and its affinity for the target receptor.
The primary application of a radiolabeled version of this compound would be in competitive binding assays. These assays are crucial for determining the binding affinity (Ki) of other unlabeled compounds for specific receptors, particularly serotonin (B10506) (5-HT) and adrenergic receptors, given the known pharmacological profile of trazodone. In such an assay, the radiolabeled 3-Dechloro-3-bromo Trazodone would compete with test compounds for binding to receptor-rich tissue homogenates or cell lines expressing the receptor of interest. The displacement of the radioligand by the test compound allows for the calculation of the test compound's affinity.
Table 1: Potential Radioligand Applications and Methodologies
| Application | Methodology | Target Receptors | Potential Isotope |
| In Vitro Receptor Binding | Competitive Radioligand Binding Assays | 5-HT Receptors (e.g., 5-HT1A, 5-HT2A), Adrenergic Receptors | ³H, ¹⁴C |
| Ex Vivo Autoradiography | Tissue Slice Incubation with Radioligand | 5-HT Receptors, Adrenergic Receptors | ³H, ¹²⁵I |
| In Vivo Imaging (Potential) | Positron Emission Tomography (PET) | 5-HT Receptors, Adrenergic Receptors | ¹¹C, ¹⁸F |
Utility in Pharmacophore Modeling and Ligand-Based Drug Design Studies
This compound can serve as a valuable tool in pharmacophore modeling and ligand-based drug design. Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. As a derivative of trazodone with a specific halogen substitution, this compound helps in refining these models.
The key contributions of this compound to pharmacophore modeling include:
Defining Halogen Bonding Interactions: The presence of a bromine atom allows for the exploration of halogen bonding as a significant interaction with the receptor's binding pocket. This can add a crucial feature to the pharmacophore model that might be absent in models based solely on non-halogenated analogs.
Mapping Steric and Electronic Constraints: The substitution of a chlorine atom with a larger bromine atom at the 3-position of the phenyl ring provides insights into the steric tolerance of the binding site. It also modifies the electronic properties of the phenyl ring, which can influence binding affinity and selectivity.
Refining Structure-Activity Relationships (SAR): By comparing the binding data of this compound with trazodone and other analogs, researchers can build more accurate SAR models. These models are essential for predicting the activity of novel, untested compounds.
Table 2: Contribution to Pharmacophore Model Refinement
| Pharmacophore Feature | Contribution of 3-Dechloro-3-bromo Trazodone | Receptor Target Focus |
| Aromatic Center | Phenylpiperazine moiety | 5-HT Receptors, Adrenergic Receptors |
| Hydrogen Bond Acceptor/Donor | Triazolopyridinone ring | 5-HT Receptors, Adrenergic Receptors |
| Hydrophobic Group | Propyl linker | 5-HT Receptors, Adrenergic Receptors |
| Halogen Bonding Site | Bromo substitution | 5-HT Receptors, Adrenergic Receptors |
Application in High-Throughput Screening (HTS) Assays for Novel Ligand Discovery
In the quest for novel ligands for serotonin and other neurotransmitter receptors, High-Throughput Screening (HTS) plays a pivotal role. This compound can be utilized in HTS campaigns in several ways:
As a Reference Compound: In HTS assays, it can be used as a reference or control compound to validate the assay's performance and to compare the potency of newly identified "hits." Its known (or predicted) activity at specific receptors provides a benchmark for the assay's sensitivity and reproducibility.
In Competitive Binding HTS: If a radiolabeled version is available (as discussed in section 8.1), it can be used in a competitive binding format to screen large chemical libraries for compounds that displace it from the target receptor.
For Fragment-Based Screening: The bromo-phenylpiperazine fragment of the molecule can be included in fragment libraries for screening. Identifying fragments that bind to the receptor can be a starting point for building novel ligands.
The utility of this compound in HTS is underscored by the need for structurally diverse molecules to probe the vast chemical space for potential drug candidates.
Use as a Chemical Probe to Dissect Specific Receptor Functions in Research Models
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific receptor, in a controlled manner. While extensive studies on this compound as a chemical probe are not widely reported, its characteristics make it a potential candidate for such applications.
To be an effective chemical probe, a compound should ideally exhibit high potency and selectivity for its target. The specific halogen substitution in this compound could potentially confer altered selectivity for subtypes of serotonin or adrenergic receptors compared to the parent compound, trazodone.
In research models, such as cell cultures or animal models, this compound could be used to:
Investigate the role of specific receptor subtypes: By selectively blocking or modulating a particular receptor subtype, researchers can elucidate its function in cellular signaling pathways or its contribution to physiological or behavioral responses.
Study receptor trafficking and regulation: The binding of the compound to its target receptor can be monitored to study the processes of receptor internalization, recycling, and downregulation.
Contribution to Structure-Activity Relationship Databases for Aromatic Halogenation
The systematic study of halogenated compounds like this compound is crucial for building comprehensive Structure-Activity Relationship (SAR) databases. These databases are invaluable resources for medicinal chemists in the design of new drugs.
The key data points that this compound can contribute to such databases include:
Effect of Halogen Substitution on Potency: Comparing the binding affinities of trazodone, 3-chloro-trazodone (the parent compound), and 3-Dechloro-3-bromo Trazodone provides a direct measure of the impact of substituting chlorine with bromine at a specific position on the phenyl ring.
Influence on Receptor Selectivity: The nature and position of the halogen can significantly influence a ligand's selectivity for different receptor subtypes. Documenting these changes helps in designing more selective drugs with fewer off-target effects.
Impact on Physicochemical Properties: Halogenation affects properties like lipophilicity, metabolic stability, and bioavailability. These data are essential for optimizing the pharmacokinetic profiles of drug candidates.
Future Research Directions and Unanswered Questions
Exploration of Novel or Uncharacterized Binding Targets for 3-Dechloro-3-bromo Trazodone (B27368) Hydrochloride
The parent compound, Trazodone, is known for its complex pharmacology, acting as an antagonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors, α1-adrenergic receptors, and histamine (B1213489) H1 receptors, while also inhibiting the serotonin transporter (SERT). researchgate.net Its active metabolite, m-chlorophenylpiperazine (m-CPP), also contributes to its effects. researchgate.net The primary research question for 3-Dechloro-3-bromo Trazodone Hydrochloride is how the bromo-substitution impacts these known interactions and whether it confers affinity for novel or uncharacterized targets.
Future research should involve comprehensive receptor binding assays to screen the compound against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. While its activity at key serotonergic and adrenergic receptors is expected, exploration into less characterized subtypes could reveal a unique therapeutic profile. For instance, investigating its affinity for other 5-HT receptor subtypes, such as 5-HT1A and 5-HT7, which are implicated in depression and anxiety, would be a logical starting point. mdpi.comresearchgate.net Differential affinity compared to Trazodone could suggest new therapeutic applications or a modified side-effect profile.
Advanced Computational Predictions of Pharmacological Activity and Ligand Efficiency
In silico methods are invaluable for predicting the pharmacological properties of novel compounds before undertaking extensive laboratory work. Molecular modeling and docking studies can provide insights into the binding interactions of this compound at the molecular level. nih.gov Building upon existing models for Trazodone derivatives, researchers can predict how the larger bromine atom alters the orientation and binding energy of the ligand within the receptor's active site compared to the chloro-substituted parent compound.
Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) can also be computationally predicted. Publicly available data provides some initial predicted values for the free base form of the compound, which can guide further studies. uni.lu
Table 1: Predicted Physicochemical and ADMET Properties of 3-Dechloro-3-bromo Trazodone
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C19H22BrN5O | uni.lu |
| Monoisotopic Mass | 415.10077 Da | uni.lu |
| XlogP | 2.9 | uni.lu |
| Predicted Collision Cross Section (CCS) Values (Ų) | ||
| [M+H]+ | 190.0 | uni.lu |
| [M+Na]+ | 200.9 | uni.lu |
Advanced computational tools can also calculate ligand efficiency (LE) and other drug-likeness metrics to assess its potential as a research tool or therapeutic lead. These predictions would help prioritize experimental resources for the most promising avenues of investigation.
Investigation into Potential Allosteric Modulation at Receptor Sites
Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. To date, the potential for Trazodone or its analogues to act as allosteric modulators has not been extensively studied. A key unanswered question is whether this compound can allosterically modulate the function of its primary targets, such as the 5-HT2A receptor.
Future research could employ functional assays in the presence of the native ligand (e.g., serotonin) to detect any allosteric effects. Positive or negative modulation of the receptor's response to its endogenous ligand could represent a novel mechanism of action. Identifying an allosteric binding site would open up new possibilities for designing compounds with greater selectivity and potentially fewer side effects.
Design and Synthesis of Further Halogenated or Structurally Related Analogues for SAR Expansion
The synthesis of this compound serves as a foundation for a broader exploration of halogenated Trazodone analogues. A systematic expansion of the structure-activity relationship (SAR) is a critical future direction. nih.gov This would involve the design and synthesis of a series of related compounds where the bromine atom is moved to other positions on the phenyl ring (ortho, para) or replaced with other halogens (fluorine, iodine).
Microwave-assisted synthesis has proven to be an efficient method for creating Trazodone derivatives, significantly reducing reaction times compared to conventional methods. mdpi.comnih.gov This approach could be adapted to rapidly generate a library of halogenated analogues. Each new compound would then be subjected to binding and functional assays to build a comprehensive SAR profile. This research would elucidate the role of the halogen's position and properties (size, electronegativity) in receptor affinity and functional activity, guiding the design of more potent and selective molecules.
Integration of Multi-Omics Approaches to Understand Cellular Responses in Research Models
To understand the broader biological impact of this compound beyond simple receptor binding, multi-omics approaches are essential. In appropriate cell-based or animal research models, techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics could reveal the downstream cellular pathways modulated by the compound.
For example, transcriptomics could identify changes in gene expression in neuronal cells following exposure to the compound, highlighting affected signaling cascades. Proteomics could uncover alterations in protein levels and post-translational modifications, while metabolomics would provide a snapshot of the metabolic changes. Trazodone is known to be extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites. researchgate.netdrugbank.com Investigating the metabolic profile of the bromo-analogue is crucial. These integrated -omics datasets would provide a systems-level understanding of the compound's mechanism of action and could help identify novel biomarkers of its activity or potential off-target effects.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Trazodone |
| Trazodone Hydrochloride |
| m-chlorophenylpiperazine (m-CPP) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-Dechloro-3-bromo Trazodone Hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves halogen substitution at the 3-position of the phenyl ring in Trazodone Hydrochloride. Bromination can be achieved using brominating agents like under controlled temperatures (e.g., 0–25°C). Reaction optimization includes monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane or acetonitrile) to enhance intermediate stability. Purification via recrystallization or column chromatography with silica gel is critical to isolate the product. Yield improvements may require inert atmospheres (e.g., ) to prevent side reactions .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming substitution patterns. -NMR and -NMR can identify shifts corresponding to bromine’s electron-withdrawing effects at the 3-position. High-resolution mass spectrometry (HRMS) validates molecular weight (, exact mass 476.06 g/mol). Fourier-transform infrared (FTIR) spectroscopy confirms functional groups, such as the triazolopyridinone ring (stretching at ~1700 cm) .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., 254 nm) is widely used. A C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) can separate the compound from Trazodone impurities. Method validation should include linearity (1–100 µg/mL), precision (RSD <2%), and recovery studies (85–115%). Liquid chromatography-mass spectrometry (LC-MS) enhances specificity for trace analysis .
Advanced Research Questions
Q. How does the substitution of chlorine with bromine in Trazodone Hydrochloride affect its binding affinity to serotonin receptors?
- Methodological Answer : Bromine’s larger atomic radius and electronegativity alter steric and electronic interactions with serotonin receptors (e.g., 5-HT). Competitive radioligand binding assays using -ketanserin (for 5-HT) can quantify values. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, while site-directed mutagenesis of receptor residues (e.g., Ser159) validates critical interactions. Comparative studies with Trazodone Hydrochloride reveal differences in receptor occupancy and downstream signaling (e.g., cAMP modulation) .
Q. What methodologies are employed to assess the compound’s stability under various storage conditions?
- Methodological Answer : Forced degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic (acid/base) conditions identify degradation pathways. Stability-indicating HPLC methods track impurity profiles (e.g., oxidation byproducts). Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. Mass balance studies reconcile degradation products with parent compound loss .
Q. What strategies resolve discrepancies in in vitro vs. in vivo pharmacological data for this compound?
- Methodological Answer : Pharmacokinetic (PK) studies in rodent models assess bioavailability, metabolism (e.g., CYP3A4-mediated oxidation), and blood-brain barrier penetration. In vitro-in vivo extrapolation (IVIVE) models account for plasma protein binding and tissue distribution. Metabolite identification via LC-MS/MS clarifies active vs. inactive forms. Dose-response studies in disease models (e.g., depression/anxiety) validate efficacy thresholds .
Q. How can impurity profiling of this compound be standardized for regulatory compliance?
- Methodological Answer : Follow ICH Q3A/B guidelines for identification and quantification of impurities (>0.1%). Use reference standards (e.g., Trazodone Impurity D Hydrochloride, CAS 1263278-80-3) for spiking experiments. Orthogonal methods like capillary electrophoresis (CE) or gas chromatography (GC) complement HPLC for low-abundance impurities. Structural elucidation via -NMR and HRMS ensures accurate impurity databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
